![molecular formula C10H10N2O2 B1419674 Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1187932-40-6](/img/structure/B1419674.png)

Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

Overview

Description

“Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of “Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate” can be confirmed by 1H and 13C NMR, and mass spectral analysis . The structure of similar compounds has been established on the basis of X-ray structural analysis .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications

Synthesis and Reactivity

Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is used in various chemical synthesis processes. For instance, it has been utilized in the preparation of various heterocyclic compounds exhibiting antiinflammatory properties (Abignente et al., 1982). Additionally, studies on the reactivity of the imidazo[1,2-a]pyridine system, using derivatives like ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate, have provided insights into the nitration of variously substituted imidazo[1,2-a] pyridines (Teulade et al., 1982).

Anticonvulsant and Antiinflammatory Applications

Various derivatives of Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate have been explored for their anticonvulsant and antiinflammatory activities. For instance, derivatives like 2-methylimidazo[1,2-a]pyridine have been synthesized and evaluated for their potential anticonvulsant activity (Cesur & Cesur, 1994). Similarly, other derivatives have been tested for antiinflammatory and analgesic activities, indicating the compound's potential in medicinal chemistry (Di Chiacchio et al., 1998).

Applications in DNA Binding and Cytotoxic Activity

Research has also focused on the design of peptides that bind in the minor groove of DNA using imidazo[1,2-a]pyridine derivatives (Wade et al., 1992). Moreover, certain derivatives have shown cytotoxic activity and have been evaluated for their potential as CDK inhibitors, highlighting their significance in cancer research (Vilchis-Reyes et al., 2010).

Fluorescent Properties and Other Applications

Studies have also been conducted on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, which can have implications in various fields including biochemistry and materials science (Tomoda et al., 1999). Additionally, the compound's derivatives have been explored for their potential use in the synthesis of chronic renal disease agents, demonstrating its wide-ranging applicability in pharmaceuticals (Ikemoto et al., 2000).

Safety And Hazards

While specific safety and hazard information for “Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate” is not available in the search results, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

properties

IUPAC Name |

methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-4-3-5-9-11-8(6-12(7)9)10(13)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUASPVDNMYILNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401224132 | |

| Record name | Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

1187932-40-6 | |

| Record name | Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

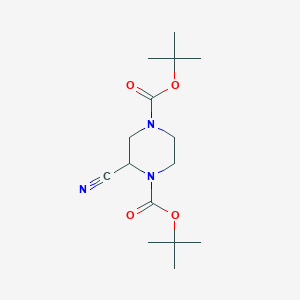

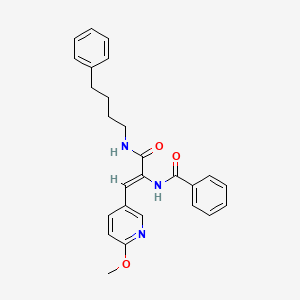

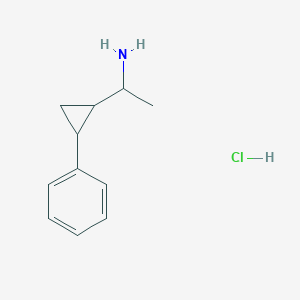

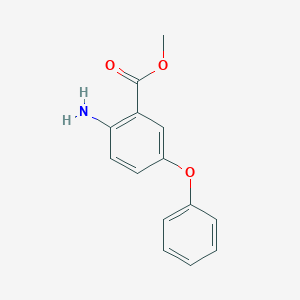

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride](/img/structure/B1419595.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)